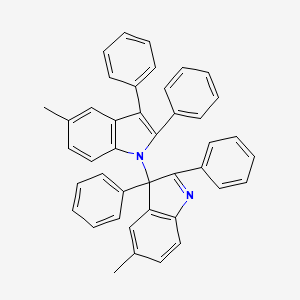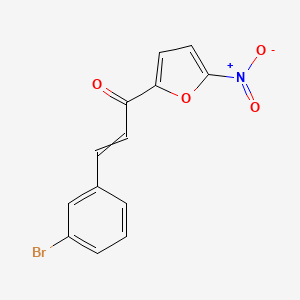
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group and a nitrofuran moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 5-nitro-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: 3-(3-Bromophenyl)-1-(5-aminofuran-2-yl)prop-2-en-1-one.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one may have applications in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible use in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The presence of the nitrofuran moiety suggests potential interactions with nucleic acids or proteins through nitro group reduction and subsequent formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one: Similar structure with a different position of the bromine atom.
3-(3-Chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
90251-69-7 |
|---|---|
Molekularformel |
C13H8BrNO4 |
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8BrNO4/c14-10-3-1-2-9(8-10)4-5-11(16)12-6-7-13(19-12)15(17)18/h1-8H |
InChI-Schlüssel |
LHFPPIIJCFYADL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


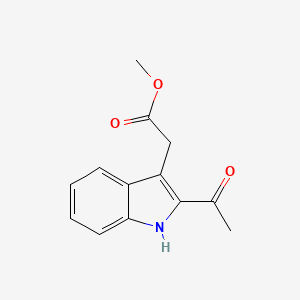
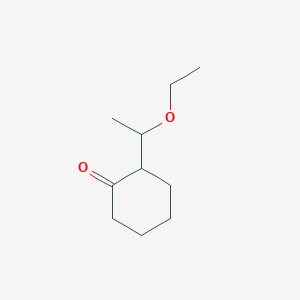
![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
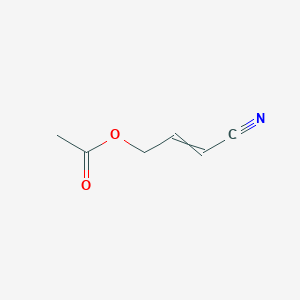
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)


![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
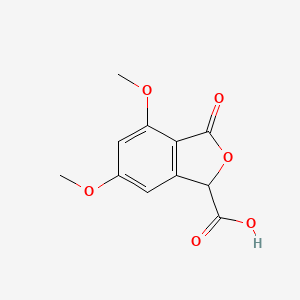
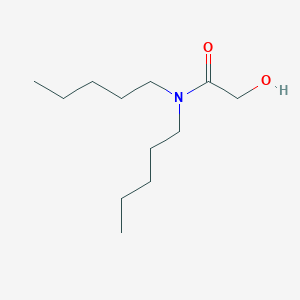
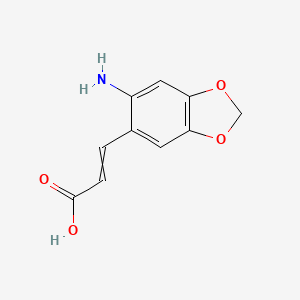
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
